(2E)-3-(4-butoxy-3-methoxyphenyl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(4-butoxy-3-methoxyphenyl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide, also known as BAY 41-2272, is a synthetic compound that has been extensively studied for its potential therapeutic uses. This compound belongs to the class of compounds known as soluble guanylate cyclase (sGC) activators, which have been shown to have a wide range of pharmacological effects.
Mécanisme D'action
(2E)-3-(4-butoxy-3-methoxyphenyl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide 41-2272 works by activating sGC, which is an enzyme that is responsible for producing cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays a critical role in regulating vascular tone and smooth muscle relaxation. By activating sGC and increasing cGMP levels, (2E)-3-(4-butoxy-3-methoxyphenyl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide 41-2272 promotes vasodilation and reduces vascular resistance, which can lead to improved blood flow and reduced blood pressure.
Biochemical and Physiological Effects:
In addition to its effects on vascular tone and smooth muscle relaxation, (2E)-3-(4-butoxy-3-methoxyphenyl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide 41-2272 has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and fibrosis in various tissues, including the lungs, heart, and liver. It has also been shown to improve cardiac function and reduce myocardial infarction size in animal models of heart failure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of (2E)-3-(4-butoxy-3-methoxyphenyl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide 41-2272 is its high potency and selectivity for sGC. This makes it a useful tool for studying the role of cGMP signaling in various physiological and pathological processes. However, one limitation of (2E)-3-(4-butoxy-3-methoxyphenyl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide 41-2272 is its relatively short half-life, which can make it difficult to use in long-term studies.
Orientations Futures
There are many potential future directions for research on (2E)-3-(4-butoxy-3-methoxyphenyl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide 41-2272 and other sGC activators. One area of interest is the development of more potent and selective sGC activators that can be used in clinical settings. Another area of interest is the potential use of sGC activators in the treatment of fibrotic diseases, such as pulmonary fibrosis and liver cirrhosis. Additionally, there is growing interest in the use of sGC activators as anti-inflammatory agents, which could have applications in a wide range of inflammatory diseases.
Méthodes De Synthèse
The synthesis of (2E)-3-(4-butoxy-3-methoxyphenyl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide 41-2272 involves a multistep process that includes the reaction of 4-butoxy-3-methoxybenzaldehyde with 3-chlorobenzonitrile, followed by the addition of a base and a catalyst to form the final product. The process is highly efficient and yields a high purity product.
Applications De Recherche Scientifique
(2E)-3-(4-butoxy-3-methoxyphenyl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide 41-2272 has been extensively studied for its potential therapeutic applications, including the treatment of pulmonary hypertension, erectile dysfunction, and heart failure. It has also been shown to have anti-inflammatory and anti-fibrotic effects, making it a promising candidate for the treatment of various inflammatory and fibrotic diseases.
Propriétés
IUPAC Name |
(E)-3-(4-butoxy-3-methoxyphenyl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3/c1-3-4-10-27-19-9-8-15(12-20(19)26-2)11-16(14-23)21(25)24-18-7-5-6-17(22)13-18/h5-9,11-13H,3-4,10H2,1-2H3,(H,24,25)/b16-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCICHDWBROREE-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC(=CC=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC(=CC=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-butoxy-3-methoxyphenyl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.